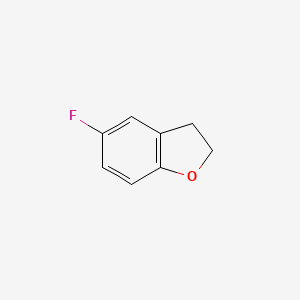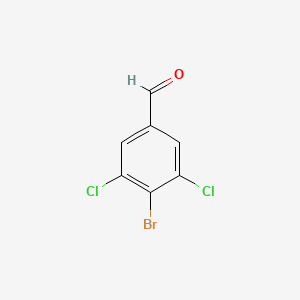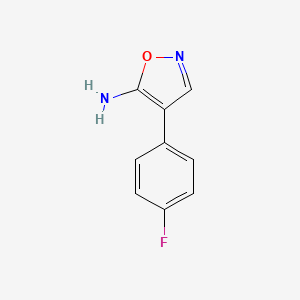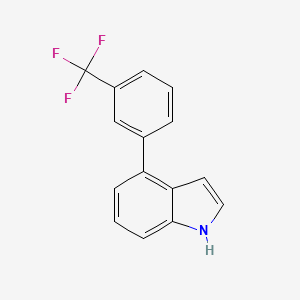
4-(3-三氟甲基苯基)-1H-吲哚
描述
The compound 4-(3-Trifluoromethyl-phenyl)-1H-indole is a derivative of the indole moiety, which is a fundamental scaffold in many natural and synthetic molecules with significant biological activity. Indole derivatives are known for their diverse biological properties, such as anti-tumor and anti-inflammatory activities, often associated with DNA and protein interactions .
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) involves elemental analyses, spectral studies, and X-ray structure analysis . Similarly, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole is achieved in a multi-step process starting from indole-3-carboxaldehyde, yielding a stable synthetic analogue of indole-2,3-quinodimethane . These methods highlight the complexity and the strategic approaches required to synthesize specific indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives is often characterized using techniques such as single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For example, the crystal structure of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was determined using single crystal XRD, and its vibrational data were supported by anharmonic frequency calculations using density functional theory (DFT) . The crystal structure of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) was also solved by X-ray structure analysis, revealing a system of π…π, C–H…π, and C–H…F hydrogen bonds forming supramolecular structures .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including cyclization and Diels-Alder reactions. The synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole involves a cyclization step to form the furoindole structure . Additionally, the compound undergoes a Diels-Alder reaction with benzyne to yield a benzo[b]carbazole derivative . These reactions are crucial for constructing complex indole-based structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and interaction with biological targets. The compound 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) was subjected to molecular docking studies to assess its inhibition property against Mycobacterium tuberculosis, indicating the importance of structural features in biological activity . The vibrational, NMR, and electronic properties of these compounds are often studied using DFT calculations to understand their behavior in different environments .
科学研究应用
合成和结构分析
合成技术和结构解析:吲哚核在具有生物活性的合成和天然分子中很重要。4-氯-N-[2-(2-1H-吲哚-3-基-乙酰氨基)-苯基]-苯甲酰胺(一种相关化合物)通过各种光谱技术合成和表征,并通过 X 射线衍射研究证实。该化合物已证明具有多种生物学特性,如抗肿瘤和抗炎活性 (Geetha 等人,2019)。
晶体结构和分子相互作用:相关吲哚衍生物的晶体结构、赫希菲尔德表面分析和分子对接研究揭示了它们对结核分枝杆菌的潜在抑制特性。这些研究对于理解晶体中的分子相互作用及其生物学意义至关重要 (Sharma 等人,2021)。
生物学应用
抗菌效力:4-(三氟甲基)苯基衍生物,如 3-(2-氨基-4-三氟甲基-6-硝基苯基)吲哚,对大肠杆菌和金黄色葡萄球菌等微生物表现出较高的抗菌效力,表明它们在开发新型抗菌剂中的潜力 (Al-Hiari 等人,2006)。
抗炎和抗氧化特性:吲哚衍生物已显示出显着的抗炎、抗氧化和抗菌活性。这些特性使它们成为治疗各种炎症和氧化应激相关疾病的药物开发的潜在候选者 (Sravanthi 等人,2015)。
化学和物理性质
- 溶解度特性:了解吲哚衍生物在各种溶剂中的溶解度对于它们在合成化学中的应用至关重要。对 2-苯基-1H-吲哚等化合物的研究提供了对其溶解度行为的见解,这对于有机合成中的实际应用至关重要 (Liu 等人,2020)。
衍生物和类似物的合成
- 多取代吲哚衍生物的合成:对 3-取代吲哚衍生物合成的研究突出了它们作为创建生物活性化合物和天然产物的重要构建模块。微波辅助合成等方法提供了创建这些衍生物的有效途径,这些衍生物对于各个领域的进一步研究和应用至关重要 (Lin 等人,2018)。
在有机化学和催化中的应用
- 在有机合成和催化中的应用:吲哚衍生物在有机化学中的多功能性从它们作为各种合成途径中中间体的作用中可以看出。例如,它们在涉及铂催化的分子内烷基化的反应中的利用证明了这些化合物在开发新的合成方法中的潜力 (Liu 等人,2004)。
属性
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-19-14/h1-9,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEERMOVIYPWSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3C=CNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethyl-phenyl)-1H-indole | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


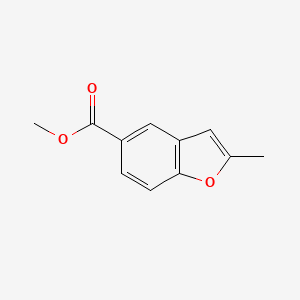
![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)
![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)
![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)
![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)


